2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol hydrochloride
Description
2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol hydrochloride is a chiral organic compound characterized by a 4-chlorophenyl group, a secondary alcohol, and a primary amine moiety, with a methyl branch at the β-carbon. It is supplied by specialty chemical manufacturers like American Elements in high-purity grades (≥99%) for pharmaceutical and life science research . The hydrochloride salt enhances solubility in polar solvents compared to its free base form. While the free base (CAS 35373-63-8) has a molecular formula of C₉H₁₂ClNO, the hydrochloride form adds HCl, resulting in C₉H₁₃Cl₂NO. Key properties of the free base include a melting point of 80–83°C and a density of 1.2±0.1 g/cm³ .
Properties
IUPAC Name |
2-amino-3-(4-chlorophenyl)-2-methylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-10(12,7-13)6-8-2-4-9(11)5-3-8;/h2-5,13H,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACOVKREGRFART-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-β-nitrostyrene, which is then reduced to 4-chloroamphetamine. The final step involves the reduction of 4-chloroamphetamine to 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amine derivatives.
Scientific Research Applications
2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as its use in developing new drugs, is ongoing.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Differences and Implications
Halogen Substituent Effects
- 4-Chloro vs. Chlorine’s larger atomic radius may also improve van der Waals interactions in receptor-ligand systems.
Functional Group Modifications
- Hydroxyl vs. Ester Groups : The hydroxyl group in the target compound increases hydrophilicity, favoring aqueous solubility, whereas ester derivatives (e.g., ) are more lipophilic, improving membrane permeability .
Biological Activity
2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol hydrochloride, commonly referred to as a derivative of 2-amino-2-methylpropan-1-ol, has garnered attention for its potential biological activity, particularly in neuropharmacology and anti-chlamydial applications. This compound is recognized for its structural similarity to other biologically active molecules, which allows it to interact with various neurotransmitter systems and exhibit pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 221.14 g/mol. The compound features a chlorophenyl group, which is significant for its biological activity.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H14ClN·HCl |
| Molecular Weight | 221.14 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Neuropharmacological Effects
Research indicates that this compound exhibits monoamine uptake inhibition . Specifically, it has been shown to inhibit dopamine (DA) and norepinephrine (NE) uptake in vitro, which is crucial for its potential use in treating mood disorders and conditions like depression.
In a study evaluating the compound's effects on neurotransmitter systems, it was found to be a noncompetitive antagonist at the α4β2-nicotinic acetylcholine receptors (nAChRs), with an IC50 value of approximately 3.3 μM. This suggests a significant role in modulating cholinergic signaling, which could have implications for cognitive enhancement and neuroprotection .
Antichlamydial Activity
The compound has also been evaluated for its antichlamydial properties . In vitro studies demonstrated that it can effectively reduce the number of Chlamydia trachomatis inclusions in infected cells. The mechanism appears to involve disruption of the chlamydial lifecycle, highlighting its potential as an antibiotic agent against this pathogen .
Case Studies and Research Findings
-
Dopamine Uptake Inhibition :
- Study : A series of analogues were synthesized based on the core structure of 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol.
- Findings : The compound exhibited higher potency than several known antidepressants in blocking DA uptake, suggesting its potential as a therapeutic agent in treating depression .
- Antichlamydial Efficacy :
Table 2: Biological Activity Overview
| Activity Type | Assay Type | Result |
|---|---|---|
| Monoamine Uptake | In vitro (HEK293 cells) | Inhibition of DA & NE uptake |
| nAChR Antagonism | Functional assays | IC50 = 3.3 μM |
| Antichlamydial | Immunofluorescence assay | Reduction in chlamydial inclusions |
Q & A
Q. What are the validated synthetic routes for 2-amino-3-(4-chlorophenyl)-2-methylpropan-1-ol hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via reductive amination of the corresponding ketone precursor (e.g., 3-(4-chlorophenyl)-2-methylpropan-1-one) using sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) in methanol or ethanol under acidic conditions. For example, NaBH4 in methanol at 0–5°C yields ~70–75% crude product, but purification via recrystallization (ethanol/HCl) improves purity to >98% . Alternative routes involve nucleophilic substitution of halogenated intermediates with ammonia derivatives, though stereochemical control remains challenging .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- 1H NMR : The 4-chlorophenyl group exhibits aromatic protons as a doublet (δ 7.2–7.4 ppm), while the methyl group on the propanol backbone appears as a singlet (δ 1.3–1.5 ppm). The amino proton (NH) may appear as a broad peak at δ 2.8–3.2 ppm .
- HPLC-MS : Reverse-phase C18 columns with a mobile phase of 0.1% formic acid in acetonitrile/water (60:40) achieve baseline separation. The molecular ion [M+H]+ is observed at m/z 186.1 (C9H13ClNO+) .
Q. What are the critical parameters for ensuring compound stability during storage?
- Methodological Answer : Store the hydrochloride salt at −20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the amino alcohol moiety. Stability studies show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are optimal?
- Methodological Answer : Use chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak IC). A mobile phase of hexane/isopropanol (80:20) with 0.1% diethylamine resolves enantiomers (Rf = 1.2 for the (R)-enantiomer). Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) in organic solvents achieves >90% enantiomeric excess .
Q. What mechanistic insights explain contradictions in kinetic data during catalytic hydrogenation of the precursor ketone?
- Methodological Answer : Discrepancies arise from competing pathways: (1) Direct hydrogenation of the ketone to the alcohol, and (2) Formation of Schiff base intermediates under acidic conditions, leading to byproducts. Kinetic studies (UV-Vis monitoring at 254 nm) show pH-dependent rate constants (k1 = 0.15 min⁻¹ at pH 3 vs. k2 = 0.08 min⁻¹ at pH 5) .
Q. How do structural analogs (e.g., 2-amino-3-(2-bromophenyl)-2-methylpropan-1-ol hydrochloride) compare in biological activity, and what SAR trends emerge?
- Methodological Answer : Substitution at the phenyl ring (e.g., Br at para vs. Cl) reduces binding affinity to GABA receptors by 30–40% (IC50 = 12 µM vs. 8 µM for the chloro derivative). Docking simulations (AutoDock Vina) indicate steric hindrance from bulkier halogens disrupts key H-bonds with Thr207 and Tyr97 residues .
Q. What strategies mitigate impurities like 3-(4-chlorophenyl)-2-methylpropan-1-ol during scale-up synthesis?
- Methodological Answer : Impurities arise from incomplete amination or over-reduction. Process optimization includes:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
